molecular formula C12H11BrN2OS B11619059 2-(4-Bromo-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one

2-(4-Bromo-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one

Cat. No.: B11619059
M. Wt: 311.20 g/mol
InChI Key: RSKAHSYQDPWGIX-UHFFFAOYSA-N
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL is a chemical compound with the molecular formula C12H11BrN2OS It is known for its unique structure, which includes a bromophenyl group and a methylsulfanyl group attached to a pyrimidin-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL typically involves the reaction of 4-bromobenzyl chloride with 6-methyl-2-thiouracil in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)Methyl]Sulfanyl}-6-Methylpyrimidin-4-OL
  • 2-{[(4-Fluorophenyl)Methyl]Sulfanyl}-6-Methylpyrimidin-4-OL
  • 2-{[(4-Methylphenyl)Methyl]Sulfanyl}-6-Methylpyrimidin-4-OL

Uniqueness

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11BrN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

RSKAHSYQDPWGIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Br

Origin of Product

United States

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